![molecular formula C16H11BrFNO2 B2363609 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid CAS No. 1036606-78-6](/img/structure/B2363609.png)
1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid
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Overview
Description
“1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid” is a complex organic compound. It likely contains an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a carboxylic acid group (-COOH), and a benzyl group (C6H5CH2-) that is substituted with bromine (Br) and fluorine (F) atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the indole ring, the introduction of the bromine and fluorine atoms, and the attachment of the benzyl and carboxylic acid groups . The exact methods would depend on the specific reactions used and the order in which the groups are attached.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indole and benzyl groups would likely contribute significant aromatic character to the molecule, and the electronegative bromine and fluorine atoms would likely influence its electronic distribution .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the presence of the electron-rich indole ring, the electronegative bromine and fluorine atoms, and the carboxylic acid group . These groups could potentially participate in a variety of chemical reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group and the electronegative bromine and fluorine atoms could influence its solubility, while the aromatic indole and benzyl groups could influence its stability .
Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
The compound is potentially useful in the Suzuki–Miyaura cross-coupling reactions, which are widely applied in creating carbon-carbon bonds in organic chemistry . The presence of the bromo and fluoro substituents on the benzyl component may enhance its reactivity with palladium catalysts, making it a valuable reagent for synthesizing complex organic molecules.
Biological Activity Exploration
Indole derivatives, such as this compound, are known for their broad biological activities. They have been studied for antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This compound could be a key scaffold in the development of new pharmaceuticals targeting these areas.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(5-bromo-2-fluorophenyl)methyl]indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFNO2/c17-12-5-6-13(18)11(7-12)9-19-14-4-2-1-3-10(14)8-15(19)16(20)21/h1-8H,9H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELZTEAOBLRFCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC3=C(C=CC(=C3)Br)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid |
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